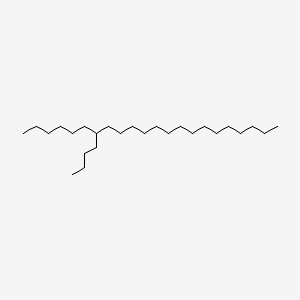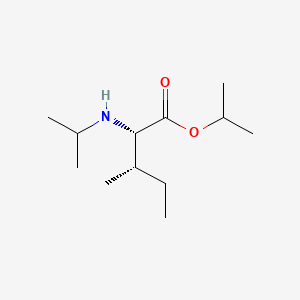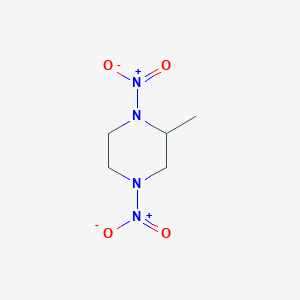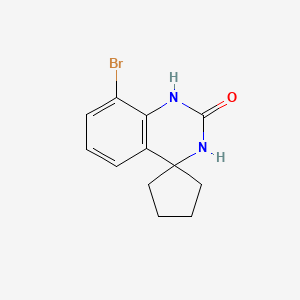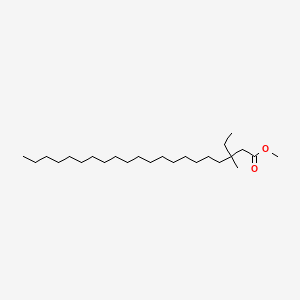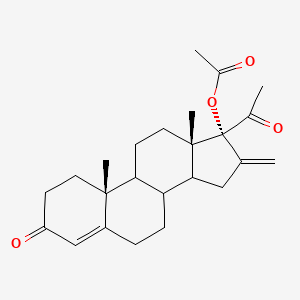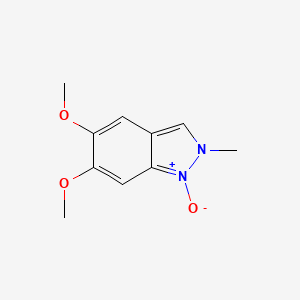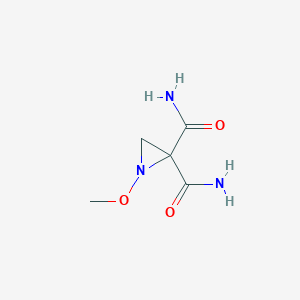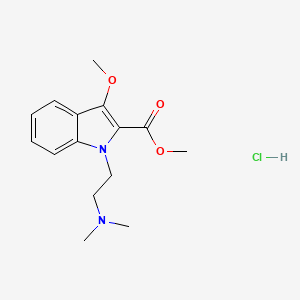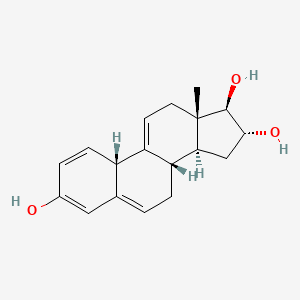
Estriol derivative 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a compound with the molecular formula C18H22O3 and a molecular weight of 286.37 g/mol . This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a tetraene system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,11-Didehydroestriol typically involves the cyclic hydroboration of 1,5-cyclooctadiene with a borane-tetrahydrofuran (THF) complex. This reaction is carried out in a 1:1 ratio, followed by refluxing the mixture at 65°C, resulting in a solution containing the desired product in approximately 90% yield .
Industrial Production Methods: Industrial production of 9,11-Didehydroestriol involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: 9,11-Didehydroestriol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl groups and the tetraene system in its structure.
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound, resulting in the formation of various reduced derivatives.
Major Products Formed: The major products formed from these reactions include dihydroxylated derivatives, reduced forms of the compound, and various substituted products depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
9,11-Didehydroestriol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9,11-Didehydroestriol involves its interaction with estrogen receptors. Upon binding to these receptors, the compound can enter the nucleus of target cells and regulate gene transcription. This process leads to the formation of messenger RNA (mRNA), which interacts with ribosomes to produce specific proteins that mediate the compound’s effects on the target cells .
Comparación Con Compuestos Similares
- Estriol
- 16-Oxoestradiol
- 6alpha-Hydroxyestriol
- 3-Methoxyestra-1,3,5(10)-triene-16alpha
- 3,16alpha-Dihydroxyestra-1,3,5(10)-triene
Comparison: Compared to these similar compounds, 9,11-Didehydroestriol is unique due to its tetraene system and the specific arrangement of hydroxyl groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C18H22O3 |
|---|---|
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
(8S,10R,13S,14S,16R,17R)-13-methyl-7,8,10,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,16,17-triol |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h2-3,5-6,8,12,14-17,19-21H,4,7,9H2,1H3/t12-,14+,15-,16+,17-,18-/m0/s1 |
Clave InChI |
NIYIKOPGGOVROK-ZIVXASGVSA-N |
SMILES isomérico |
C[C@]12CC=C3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CC=C4[C@@H]3C=CC(=C4)O |
SMILES canónico |
CC12CC=C3C(C1CC(C2O)O)CC=C4C3C=CC(=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-Acetamido-2-hydroxy-phenyl)sulfanyl-3-hydroxy-phenyl]acetamide](/img/structure/B13794080.png)

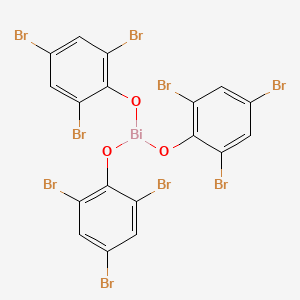

![Tricyclo[3.2.1.0(2,4)]oct-6-ene, 3-(2-methyl-1-propenylidene)-](/img/structure/B13794119.png)
